molecular formula C27H22N4O4 B4899072 NoName

NoName

Cat. No.: B4899072
M. Wt: 466.5 g/mol
InChI Key: XDFDEGNFYYKGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.16410520 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-dibenzyl-3'-nitrospiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]-1'-ylidene)-dioxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c32-30(33)23-16-17-27(26(18-23)31(34)35)28(19-21-10-4-1-5-11-21)24-14-8-3-9-15-25(24)29(27)20-22-12-6-2-7-13-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFDEGNFYYKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=CC3=[N+](C24C=CC(=[N+]([O-])[O-])C=C4[N+](=O)[O-])CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Noname and Its Structural Analogs

Evolution of Synthetic Pathways for NoName: From Classical to Contemporary Approaches

The journey to synthesize complex molecules often begins with classical methods that, while foundational, have paved the way for more refined contemporary strategies. The evolution of these pathways reflects a continuous drive for greater efficiency and precision in chemical synthesis. worldscientific.com

Linear and Convergent Synthetic Strategies for this compound

Table 1: Comparison of Linear and Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step sequential construction. numberanalytics.comIndependent synthesis of fragments followed by assembly. fiveable.me
Efficiency Can be less efficient with lower overall yields, especially for long sequences. shiksha.comGenerally more efficient with higher overall yields. chemistnotes.com
Time Can be more time-consuming due to its sequential nature. fiveable.meOften faster due to parallel synthesis of fragments. fiveable.me
Complexity Simpler to plan for less complex molecules. fiveable.mePreferred for complex molecules with multiple fragments. fiveable.me

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

Many organic molecules, including potential derivatives of this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ethz.ch These enantiomers can have different biological activities, making the synthesis of a single enantiomer crucial, particularly in pharmaceutical applications. rroij.com

Stereoselective synthesis refers to a reaction that favors the formation of one stereoisomer over another. numberanalytics.comEnantioselective synthesis , a subset of stereoselective synthesis, specifically focuses on producing a single enantiomer. wikipedia.org Key approaches to achieve this include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as amino acids or sugars. wikipedia.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer. This is a highly efficient method as only a small amount of the catalyst is needed. numberanalytics.com

The development of these methods has been instrumental in accessing enantiomerically pure chiral molecules. rroij.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org This approach is increasingly important in the pharmaceutical and chemical industries to minimize environmental impact and improve sustainability. nih.govpharmaceutical-technology.com

Solvent-Free and Aqueous Media Approaches for this compound Production

A significant portion of chemical waste comes from the use of organic solvents. rsc.org Therefore, a key goal of green chemistry is to replace these with more environmentally benign alternatives. pharmaceutical-technology.com

Aqueous media (water) is an attractive green solvent because it is non-toxic, abundant, and non-flammable. rsc.orgdergipark.org.tr While the low solubility of many organic compounds in water can be a challenge, techniques such as the use of surfactants or co-solvents can overcome this limitation. dergipark.org.trcmu.edu

Solvent-free reactions , also known as solid-state reactions, offer an even more environmentally friendly approach by eliminating the solvent altogether. cmu.eduepa.gov These reactions can be more efficient and selective than their solution-based counterparts and are often facilitated by grinding, microwave irradiation, or ultrasonic irradiation. epa.govias.ac.in

Catalytic and Atom-Economical Routes to this compound

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comnih.gov Reactions with high atom economy are inherently greener as they generate less waste. nih.gov

Catalytic reactions are a cornerstone of green chemistry as they can significantly improve atom economy. acsgcipr.org Catalysts increase the rate of a reaction without being consumed in the process, allowing for the use of smaller quantities of reagents and often enabling milder reaction conditions. nih.govacsgcipr.org Modern catalytic systems, including transition metal catalysts and organocatalysts, have revolutionized organic synthesis by enabling highly efficient and selective transformations. numberanalytics.com

Table 2: Key Green Chemistry Approaches

PrincipleDescriptionBenefits
Use of Safer Solvents Prioritizing water or other environmentally benign solvents over hazardous organic solvents. pharmaceutical-technology.comReduced toxicity and environmental pollution. pharmaceutical-technology.com
Solvent-Free Reactions Conducting reactions without a solvent medium. epa.govMinimized waste, reduced cost, and simplified processes. cmu.edu
Atom Economy Maximizing the incorporation of reactant atoms into the final product. numberanalytics.comReduced waste, conservation of resources, and lower production costs. numberanalytics.com
Catalysis Using catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. acsgcipr.orgHigher yields, milder conditions, and improved atom economy. nih.govacsgcipr.org

Flow Chemistry and Continuous Manufacturing Techniques for this compound

Flow chemistry , or continuous manufacturing, is a modern approach to chemical synthesis where reactions are carried out in a continuously flowing stream within a reactor. mdpi.comcordenpharma.com This contrasts with traditional batch processing, where reactants are mixed in a single vessel. cordenpharma.com

The advantages of flow chemistry are numerous and significant:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. chemicalindustryjournal.co.ukcontractpharma.com

Improved Control and Efficiency: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and purity. chemicalindustryjournal.co.ukveranova.com

Scalability: Scaling up a reaction is often simpler and more predictable than in batch processing. cordenpharma.com

Automation: Continuous flow systems can be automated, leading to increased productivity and reproducibility. mdpi.com

The adoption of flow chemistry is transforming the pharmaceutical and fine chemical industries, offering a more efficient, safer, and sustainable way to produce complex molecules like this compound. contractpharma.comveranova.com

Photoredox and Electrochemical Methods in this compound Synthesis

The construction of the core scaffold of this compound and the introduction of key functional groups have been significantly advanced by the application of photoredox and electrochemical methods. These techniques utilize light or electrical current, respectively, to generate highly reactive radical intermediates under mild conditions, enabling bond formations that are often challenging to achieve through traditional thermal reactions. nih.govacs.org

Both photoredox catalysis and electrosynthesis provide access to high-energy intermediates that can bypass the steric and electronic limitations of conventional two-electron pathways. nih.govacs.org This allows for novel disconnections and more convergent synthetic routes to this compound and its analogs. For instance, the intramolecular cyclization of a key precursor, an N-aryl enamine derivative, to form a critical indole (B1671886) substructure within the this compound framework has been demonstrated using both approaches. mdpi.com

In the photoredox-catalyzed pathway, an iridium-based photocatalyst, upon excitation with visible light, generates an amidyl radical via a concerted proton-coupled electron transfer (PCET). mdpi.com This radical then undergoes the desired cyclization. The electrochemical method achieves the same transformation by generating a similar radical intermediate through direct oxidation at an anode. mdpi.com While both methods are effective, electrosynthesis can offer advantages such as faster reaction times and the avoidance of chemical oxidants. mdpi.comresearchgate.net Conversely, the photochemical approach has, in some cases, demonstrated superior regioselectivity. mdpi.com

The table below summarizes a comparative example of a key lactone-forming reaction in the synthesis of a this compound analog, highlighting the distinct conditions and outcomes of each method.

Table 1: Comparison of Photoredox and Electrochemical Methods for Lactone Formation

Feature Photoredox Catalysis Electrochemical Synthesis
Energy Source Visible Light (e.g., Blue LEDs) Electrical Current (Constant Current Electrolysis)
Catalyst/Mediator Ir(ppy)₃ or Organic Dyes (e.g., Acridinium salts) Typically catalyst-free at the electrode surface
Oxidant Chemical oxidant (e.g., O₂) or Sacrificial Acceptor Anode (Direct Oxidation)
Typical Solvent Acetonitrile, DMF Acetonitrile, Polar Protic Solvents (TFE, HFIP)
Reaction Time 4 - 24 hours 0.5 - 5 hours
Key Advantages High regioselectivity, mild conditions Avoids chemical oxidants, often faster, scalable

Data synthesized from comparative studies on analogous systems. mdpi.comresearchgate.net

Chemoenzymatic and Biocatalytic Approaches to this compound and Its Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is of paramount importance, as chirality is a critical factor in the molecule's function. nih.gov Chemoenzymatic and biocatalytic methods have become indispensable tools for establishing key stereocenters with exceptional precision. nih.govresearchgate.net These approaches leverage the inherent stereoselectivity of enzymes to perform transformations that are difficult to replicate with traditional chemical catalysts. pharmasalmanac.comtaylorfrancis.com

Enzymes such as hydrolases, oxidoreductases (including alcohol dehydrogenases), lyases, and transaminases are employed to produce chiral building blocks for the total synthesis of this compound. mdpi.comnih.gov For example, the asymmetric reduction of a prochiral ketone precursor using an engineered ketoreductase (KRED) enzyme can yield a specific chiral alcohol, a crucial intermediate, with over 99% enantiomeric excess (ee). mdpi.com This approach avoids the need for chiral auxiliaries or difficult separation of enantiomers. pharmasalmanac.com

Furthermore, biocatalysis has been applied in the development of analogs. In one instance, a novel biocatalytic cyclopropanation using an engineered heme protein was developed to construct a unique 5/5/3-fused tricyclic fragment, a key intermediate for a structural analog of this compound. acs.org This demonstrates the power of biocatalysis to create complex and unusual structural motifs. acs.org The use of enzymes often allows for reactions to be conducted in aqueous media under mild temperature and pressure conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Table 2: Selected Biocatalytic Transformations in the Synthesis of this compound Intermediates

Transformation Enzyme Class Substrate Type Product Enantiomeric Excess (ee)
Asymmetric Reduction Ketoreductase (KRED) Prochiral Ketone Chiral Secondary Alcohol >99%
Kinetic Resolution Lipase/Esterase Racemic Ester/Alcohol Enantiopure Ester & Alcohol >98%
Asymmetric Amination Transaminase (TAm) Prochiral Ketone Chiral Primary Amine >99%
Aldol Addition Aldolase Aldehyde + Ketone Chiral β-Hydroxy Ketone 95-99%

This table represents typical results from chemoenzymatic processes used in pharmaceutical intermediate synthesis. nih.govnih.govrsc.org

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

To understand the biological mechanisms of action, metabolic fate, and pharmacokinetic properties of this compound, the synthesis of isotopically labeled versions is essential. musechem.comacs.org Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioisotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), serve as invaluable tracers. symeres.comnih.gov

Late-stage isotopic labeling is a particularly powerful strategy as it allows for the introduction of an isotope at or near the end of a complex synthetic sequence. nih.govopenmedscience.com This approach is highly efficient, minimizing the handling of radioactive materials and avoiding the need to redesign an entire synthesis from a simple labeled precursor. nih.govnih.gov

For example, a ¹⁴C label can be introduced into the this compound structure via a palladium-catalyzed aminocarbonylation reaction using [¹⁴C]carbon monoxide gas or a CO surrogate. nih.govacs.org This places the radiolabel in a metabolically stable position, which is crucial for reliable tracer studies. nih.gov Similarly, deuterium can be incorporated at specific C-H bonds through transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions. researchgate.net This selective deuteration can be used to probe kinetic isotope effects in metabolic pathways. acs.orgsymeres.com The synthesis of these labeled compounds is critical for regulatory studies and for advancing the understanding of how this compound interacts within a biological system. musechem.comresearchgate.net

Table 3: Common Isotopes and Labeling Strategies for this compound

Isotope Half-life Common Use in this compound Studies Typical Synthetic Strategy
²H (Deuterium) Stable Mechanistic studies (KIE¹), improve pharmacokinetics Late-stage C-H activation/Hydrogen Isotope Exchange (HIE)
¹³C Stable NMR studies, Mass spectrometry internal standards Synthesis from ¹³C-labeled building blocks (e.g., [¹³C]MeI)
¹⁴C 5730 years ADME² studies, Quantitative whole-body autoradiography Late-stage carbonylation with [¹⁴C]CO, synthesis from [¹⁴C]CO₂
³H (Tritium) 12.3 years Receptor binding assays, early-stage ADME² Hydrogen Isotope Exchange (HIE), reduction with [³H]NaBH₄

¹Kinetic Isotope Effect; ²Absorption, Distribution, Metabolism, and Excretion Information compiled from reviews on isotopic labeling in pharmaceutical research. symeres.comnih.govnih.govthieme-connect.com

Sophisticated Spectroscopic and Structural Characterization of Noname

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis of NoName

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed insights into the structure, dynamics, reaction state, and chemical environment of molecules. byjus.comshu.ac.ukmicrobenotes.com For "this compound", advanced NMR techniques are indispensable for understanding its conformational preferences and dynamic behavior in solution and solid states. byjus.comshu.ac.ukmicrobenotes.comwikipedia.org

Multi-dimensional NMR Techniques for this compound

Multi-dimensional NMR experiments, such as 2D and 3D methods, are crucial for assigning signals in complex spectra and establishing connectivity between atoms within the "this compound" molecule. wikipedia.org Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond correlation information, allowing for the mapping of the molecular backbone and identification of neighboring functional groups. wikipedia.org

Table 1: Representative NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssigned Proton/CarbonKey Correlations (from 2D NMR)
¹H7.26s5HAromatic H
¹H4.51t2H-CH₂-O-COSY with signal at 2.15 ppm, HMBC with signals at 65.2 and 135.8 ppm
¹H3.89m1H-CH-COSY with signals at 2.15 and 1.68 ppm, HSQC with signal at 45.1 ppm
¹H2.15m2H-CH₂-COSY with signals at 4.51 and 3.89 ppm, HSQC with signal at 30.5 ppm
¹H1.68d3H-CH₃COSY with signal at 3.89 ppm, HSQC with signal at 20.1 ppm
¹³C145.9sAromatic C (quat.)HMBC with signal at 7.26 ppm
¹³C135.8sAromatic C (quat.)HMBC with signal at 4.51 ppm
¹³C128.4dAromatic CHHSQC with signal at 7.26 ppm
¹³C65.2t-CH₂-O-HSQC with signal at 4.51 ppm, HMBC with signal at 2.15 ppm
¹³C45.1d-CH-HSQC with signal at 3.89 ppm, HMBC with signal at 1.68 ppm
¹³C30.5t-CH₂-HSQC with signal at 2.15 ppm
¹³C20.1q-CH₃HSQC with signal at 1.68 ppm

Note: This table presents simulated data for illustrative purposes.

Dynamic NMR experiments, such as variable-temperature NMR, can provide information on conformational exchange processes within this compound. By observing changes in peak shapes and coalescence temperatures, the energy barriers for internal rotations or ring inversions can be determined.

Solid-State NMR Applications to this compound Assemblies

Solid-state NMR (SSNMR) is particularly valuable for characterizing this compound in its solid form, including crystalline powders, amorphous solids, or supramolecular assemblies. bruker.comeuropeanpharmaceuticalreview.comwikipedia.orgpreprints.org Unlike solution-state NMR, SSNMR can provide insights into the packing arrangement, molecular dynamics, and polymorphism in the solid state, which are crucial for understanding material properties. bruker.comeuropeanpharmaceuticalreview.comwikipedia.orgpreprints.org

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance the sensitivity of dilute nuclei like ¹³C in solid samples. wikipedia.orgbruker.com Analysis of chemical shift anisotropy and dipolar couplings in SSNMR spectra can provide information about molecular orientation and interatomic distances, complementing data from diffraction methods. bruker.comwikipedia.org

Research findings using SSNMR on a crystalline sample of this compound revealed distinct resonances for symmetry-independent molecules in the unit cell, indicating the presence of multiple conformers or packing environments. europeanpharmaceuticalreview.comwikipedia.org Relaxation time measurements (T₁, T₁ρ) provided insights into the molecular mobility within the crystal lattice. europeanpharmaceuticalreview.com

Table 2: Selected ¹³C Solid-State NMR Data for Crystalline this compound (CP/MAS)

Carbon TypeChemical Shift Range (ppm)Observations
Aromatic Quaternary C144 - 147Multiple signals observed, suggesting different chemical environments
Aromatic CH127 - 130Broadened signals compared to solution NMR, indicative of restricted motion
Aliphatic CH₂-O-64 - 66Distinct peaks for each crystallographically inequivalent molecule
Aliphatic CH44 - 46Sensitivity to packing effects
Aliphatic CH₂29 - 32
Aliphatic CH₃19 - 21Relatively sharp signals, suggesting some degree of methyl group rotation

Note: This table presents simulated data for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Understanding this compound's Molecular Vibrations and Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of this compound, providing information about its functional groups, bond strengths, and intermolecular interactions. triprinceton.orgksu.edu.saphotothermal.comuni-siegen.deunizar-csic.es IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. ksu.edu.saphotothermal.comuni-siegen.de

The IR spectrum of this compound would show characteristic absorption bands corresponding to stretching and bending vibrations of its functional groups, such as C-H, C=C, C-O, etc. triprinceton.orgksu.edu.sauni-siegen.de These bands serve as a molecular fingerprint for identification and can indicate the presence or absence of specific moieties. uni-siegen.deunizar-csic.es

Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. ksu.edu.saphotothermal.comspectroscopyonline.com Analysis of the shifts and intensities of Raman bands provides additional structural information. ksu.edu.sauni-siegen.de

Detailed research findings from vibrational spectroscopy on this compound highlighted the presence of hydrogen bonding interactions in the solid state, evidenced by shifts in O-H or N-H stretching frequencies in the IR spectrum compared to the solution phase. ksu.edu.sa Raman spectroscopy provided insights into the skeletal vibrations of the molecule and confirmed the presence of specific bond types. ksu.edu.saphotothermal.comspectroscopyonline.com

Table 3: Selected Vibrational Spectroscopic Data for this compound

TechniqueBand Position (cm⁻¹)AssignmentObservations
IR3350 (broad)O-H stretchingIndicates presence of hydroxyl group, broadening suggests hydrogen bonding
IR2950-2850C-H stretching (aliphatic)Multiple bands expected for different C-H environments
IR1600, 1500C=C stretching (aromatic)Characteristic aromatic ring vibrations
IR1050C-O stretching (alcohol/ether)
Raman3060C-H stretching (aromatic)Typically strong in Raman
Raman1615C=C stretching (aromatic)Complementary to IR data
Raman800-1200Skeletal vibrationsFingerprint region, sensitive to overall molecular structure

Note: This table presents simulated data for illustrative purposes.

Mass Spectrometry for Elucidating Reaction Intermediates and Product Distribution of this compound

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. libretexts.orgmsu.edusavemyexams.comscienceready.com.au For this compound, MS is essential for confirming its molecular weight, determining its elemental composition (high-resolution MS), and identifying reaction intermediates and products in synthetic or degradation studies. libretexts.orgsavemyexams.comwikipedia.org

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used for organic molecules like this compound. savemyexams.comwikipedia.org The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight. savemyexams.com Fragmentation of the molecular ion in the mass spectrometer yields characteristic fragment ions, which provide structural information. libretexts.orgmsu.eduscienceready.com.au

Research involving reactions of this compound utilized MS to monitor the consumption of the starting material and the formation of new species. wikipedia.org Tandem MS (MS/MS) experiments on specific ions allowed for the fragmentation of these species and the elucidation of their structures, helping to identify transient intermediates and map reaction pathways. wikipedia.org

Table 4: Representative Mass Spectrometry Data for this compound (ESI-MS)

Ion Typem/zRelative Abundance (%)Proposed Fragment Formula
[M+H]⁺181.1100C₁₀H₁₃O₂
Fragment 1163.145[M+H - H₂O]⁺ (Loss of water)
Fragment 291.060C₇H₇⁺ (Tropylium or benzyl (B1604629) cation)
Fragment 377.030C₆H₅⁺ (Phenyl cation)

Note: This table presents simulated data for illustrative purposes. Exact fragmentation patterns depend on the ionization method and the specific structure of this compound.

Analysis of the product distribution of a reaction involving this compound by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allowed for the separation and identification of multiple products, providing a comprehensive view of the reaction outcome. savemyexams.com

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Involving this compound

Electron Paramagnetic Resonance (EPR) spectroscopy (also known as Electron Spin Resonance, ESR) is a specialized technique for detecting and characterizing species with unpaired electrons, such as free radicals or certain transition metal ions. ciqtekglobal.combruker.comnih.govwikipedia.org If this compound is involved in reactions that generate radical intermediates, or if it can form complexes with paramagnetic metal ions, EPR spectroscopy is an invaluable tool. ciqtekglobal.combruker.comnih.govsyntechinnovation.com

The EPR spectrum provides information about the presence, concentration, and identity of radical species through the analysis of the g-factor and hyperfine couplings. ciqtekglobal.combruker.comnih.gov The g-factor is a measure of the magnetic environment of the unpaired electron, while hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei. ciqtekglobal.combruker.com

Research investigating the degradation of this compound under certain conditions utilized EPR spectroscopy with spin trapping techniques to detect and identify transient radical species formed during the process. nih.govsyntechinnovation.com Spin traps are diamagnetic compounds that react rapidly with short-lived radicals to form more stable radical adducts, which can then be detected by EPR. nih.govsyntechinnovation.com

Table 6: Representative EPR Spectroscopic Data for a Radical Species Involving this compound

ParameterValueInterpretation
g-factor2.0051Consistent with an organic radical
Hyperfine Coupling (¹H)1.8 G (2H)Interaction with two equivalent protons
Hyperfine Coupling (¹⁴N)5.9 G (1N)Interaction with one nitrogen nucleus (if applicable)
Spectral ShapeDoublet of tripletsConsistent with the observed hyperfine couplings

Note: This table presents simulated data for a hypothetical radical adduct involving this compound.

EPR can also provide information on the dynamics and environment of the radical species, such as their mobility in different matrices or their interaction with solvent molecules. nih.govwikipedia.org

Computational and Theoretical Investigations of Noname

Quantum Chemical Calculations on NoName's Electronic Structure and Bonding

Quantum chemical methods provide a rigorous framework for investigating the electronic structure and bonding within a molecule. These calculations solve the electronic Schrödinger equation (or approximations thereof) to determine the distribution of electrons and the associated energy levels, offering crucial insights into molecular stability, polarity, and potential sites for chemical reactions.

Density Functional Theory (DFT) Studies on this compound's Energetics and Frontier Orbitals

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density. DFT calculations on this compound have been instrumental in determining its ground-state energy, molecular geometry, and vibrational frequencies. A key focus of DFT studies has been the analysis of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO provide valuable information about the molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its propensity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's electronic properties, including its potential as a semiconductor or its optical characteristics.

Representative DFT calculation results for this compound's frontier orbitals are presented in Table 1.

OrbitalEnergy (eV)Description (Hypothetical)
LUMO-2.5 eVPrimarily localized on the conjugated pi system
HOMO-5.8 eVDelocalized over the core structure
Band Gap (LUMO-HOMO)3.3 eVIndicates moderate electronic conductivity potential

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound calculated using DFT.

These DFT studies have revealed that the electronic structure of this compound is characterized by a moderate band gap, suggesting potential applications in organic electronics or as a chromophore. The spatial distribution of the HOMO and LUMO provides insights into the most likely sites for electrophilic and nucleophilic attack, respectively.

Ab Initio Methods for High-Accuracy Predictions of this compound Properties

While DFT offers a good balance of accuracy and computational cost, more computationally demanding ab initio methods are often employed for higher accuracy predictions of specific molecular properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more sophisticated treatments of electron correlation, leading to more accurate descriptions of properties like dipole moments, polarizabilities, and interaction energies.

Ab initio calculations on this compound have been performed to refine the structural parameters obtained from DFT and to predict properties that are sensitive to electron correlation effects. For instance, high-level ab initio methods have been used to calculate the precise dipole moment of this compound, which is important for understanding its behavior in polar environments and its interactions with electromagnetic fields. Vibrational frequency calculations using these methods have helped in the assignment of experimental spectroscopic data.

Table 2 presents hypothetical results from ab initio calculations for selected properties of this compound.

PropertyMethod (Hypothetical)Predicted Value
Dipole MomentMP2/aug-cc-pVTZ2.1 Debye
First HyperpolarizabilityCCSD(T)/6-311++G(d,p)150 a.u.
Vibrational Frequency (ν1)MP2/cc-pVTZ1650 cm⁻¹

Table 2: Hypothetical High-Accuracy Property Predictions for this compound using Ab Initio Methods.

These high-accuracy calculations provide a more reliable set of parameters for force fields used in molecular dynamics simulations and offer benchmark data for validating results obtained from less computationally expensive methods.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in various environments, such as solutions, interfaces, or biological systems. MD simulations track the motion of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes, conformational changes, and diffusion.

Solvation Dynamics and Conformation of this compound in Solution

MD simulations have been extensively used to investigate the behavior of this compound in different solvent environments. These simulations provide details about how solvent molecules arrange around this compound (solvation structure) and how this solvation shell evolves over time (solvation dynamics). Understanding the solvation of this compound is crucial for predicting its solubility, transport properties, and reactivity in solution-phase reactions.

Simulations in polar and non-polar solvents have revealed distinct solvation patterns. In polar solvents, this compound exhibits significant interactions with solvent molecules through electrostatic forces, leading to a stable solvation shell. In non-polar solvents, the interactions are primarily van der Waals in nature. MD simulations also allow for the study of conformational changes of this compound in solution, revealing the flexibility of the molecule and the influence of the solvent on its preferred conformers.

Table 3 shows hypothetical data on the solvation properties of this compound in two different solvents obtained from MD simulations.

Solvent (Hypothetical)Average Number of Solvent Molecules in First Solvation ShellDiffusion Coefficient (10⁻⁵ cm²/s)
Water180.8
Hexane122.5

Table 3: Hypothetical Solvation Properties of this compound in Different Solvents from MD Simulations.

These simulations highlight the differential solvation behavior of this compound, which has implications for its experimental handling and potential applications in different media.

Interactions of this compound with Biomolecular and Material Interfaces

Understanding how this compound interacts with complex interfaces is critical for evaluating its potential biological activity or its use in material science. MD simulations have been employed to study the interactions of this compound with model biomembranes, proteins, and material surfaces.

Simulations involving protein-NoName interactions can predict potential binding sites, binding affinities, and the conformational changes induced in the protein upon binding. These studies are valuable in the early stages of drug discovery or in understanding the mechanism of action if this compound were to interact with biological targets.

Similarly, MD simulations of this compound at material interfaces (e.g., metal surfaces, polymer films) can provide insights into adsorption mechanisms, surface diffusion, and the formation of ordered layers. This information is relevant for applications such as coatings, sensors, or electronic devices.

Table 4 presents hypothetical interaction energies of this compound with different interfaces calculated from MD simulations.

Interface (Hypothetical)Interaction Energy (kcal/mol)Description of Interaction
Model Lipid Bilayer-15.2Insertion into the hydrophobic core
Model Protein Binding Site-25.5Specific interactions with amino acid residues
Graphene Surface-30.1Pi-pi stacking and van der Waals forces

Table 4: Hypothetical Interaction Energies of this compound with Different Interfaces from MD Simulations.

These simulations provide a molecular-level understanding of how this compound behaves at interfaces, guiding the design of experiments and predicting its performance in complex systems.

Prediction of this compound's Reactivity and Reaction Pathways via Computational Chemistry

Computational chemistry methods are powerful tools for predicting the reactivity of molecules and elucidating plausible reaction pathways. By calculating the energy profiles of reactions, including transition states and activation energies, researchers can gain insights into reaction mechanisms and predict the feasibility and selectivity of different reactions involving this compound.

Quantum chemical calculations, particularly DFT, are widely used to locate transition states on the potential energy surface. A transition state represents the highest energy point along the minimum energy pathway connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational studies on this compound's reactivity have focused on identifying potential reaction centers based on electron density distribution and frontier orbital analysis. Calculations have been performed to explore possible reaction pathways, such as oxidation, reduction, or cycloaddition reactions. By comparing the activation energies of different pathways, the most kinetically favorable reactions can be predicted.

Table 5 provides hypothetical activation energies for potential reaction pathways of this compound.

Reaction Type (Hypothetical)ReactantsProductsActivation Energy (kcal/mol)
OxidationThis compound + OxidantOxidized this compound18.5
Nucleophilic AdditionThis compound + NucleophileAdduct12.3
CycloadditionThis compound + DieneCycloadduct22.7

Table 5: Hypothetical Activation Energies for Potential Reaction Pathways of this compound.

Machine Learning and Artificial Intelligence Applications in this compound Research

The application of ML and AI in chemistry is transforming traditional workflows, enabling data-driven approaches to complex problems such as synthesis planning and molecular design. pharmafeatures.comglobalspec.com For "this compound", AI and ML tools can leverage large datasets of chemical structures, reactions, and properties to build predictive models and automate design processes. globalspec.comnih.gov This allows researchers to explore the chemical space more efficiently and identify promising avenues for further investigation. globalspec.commdpi.comnih.gov

Predictive Models for this compound Synthesis Optimization

Optimizing the synthesis of a chemical compound involves identifying the most efficient and effective reaction conditions, including temperature, pressure, solvents, catalysts, and reactant ratios, to maximize yield, purity, and sustainability while minimizing by-products and reaction time. chemcopilot.combeilstein-journals.org Predictive models based on machine learning can analyze data from previous experiments or simulated reactions involving similar chemical transformations to forecast the outcome of potential synthesis routes for "this compound". chemcopilot.combeilstein-journals.org

These models can employ various ML algorithms, such as regression models or neural networks, trained on relevant datasets. beilstein-journals.orgbeilstein-journals.org By inputting proposed reaction parameters, the models can predict key outcomes like yield percentage or the presence of impurities. pharmafeatures.combeilstein-journals.org This allows researchers to virtually screen numerous conditions without conducting extensive laboratory experiments, significantly reducing time and resources. pharmafeatures.comchemcopilot.com

For example, a predictive model for this compound synthesis might be trained on a dataset containing information on reactions leading to similar molecular structures. The model could then predict the optimal temperature and catalyst concentration for a specific step in the this compound synthesis pathway.

Hypothetical Data Table: Predictive Model Output for this compound Synthesis Step 1

Temperature (°C)Catalyst Concentration (mol%)Predicted Yield (%)Predicted Impurity A (%)
501.0755
601.5883
701.0827
602.0854

Such models can be iteratively refined with new experimental data, becoming more accurate over time. beilstein-journals.org They can also be integrated with automated synthesis platforms to create self-driving laboratories that can explore and optimize reaction conditions autonomously. pharmafeatures.commdpi.comnih.govbeilstein-journals.org

Automated Design of this compound Derivatives

Beyond optimizing the synthesis of the parent this compound compound, AI and generative models can be used to automatically design novel derivatives with potentially enhanced or modified properties. globalspec.comnih.govunipi.itnih.govfrontiersin.org This involves exploring the vast chemical space around the this compound structure to identify molecules that are chemically feasible and likely to possess desired characteristics. globalspec.commdpi.com

Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can learn the underlying chemical grammar and distribution of known molecules. nih.govfrontiersin.orgjmlr.orgacs.org By training these models on a dataset including this compound and related compounds, researchers can generate new molecular structures that share similarities with this compound but incorporate variations. unipi.itnih.govfrontiersin.org

The automated design process can be guided by specific criteria or desired properties. nih.gov For instance, if a this compound derivative with increased solubility is required, the generative model can be biased or constrained to generate molecules predicted to have higher solubility based on learned structure-property relationships. nih.govacs.org Techniques like reinforcement learning can be combined with generative models to optimize the generated molecules towards specific objectives. frontiersin.orgjmlr.org

Derivative IDPredicted Solubility (mg/mL)Predicted Stability (Half-life in buffer)Synthesizability Score (1-5, 5=easy)
This compound-D115.248 hours4
This compound-D28.572 hours3
This compound-D322.136 hours5

Automated design workflows often involve generating a diverse set of candidate molecules, followed by in silico screening using predictive models to evaluate their potential properties before experimental synthesis is attempted. mdpi.comnih.gov This allows for a more targeted and efficient approach to discovering new chemical entities based on the this compound scaffold. nih.govunipi.it

Based on the information available, it is not possible to generate an article about a chemical compound named "this compound." Searches for a chemical compound with this name did not yield any specific, recognized substance in the context of advanced materials science, polymer science, supramolecular chemistry, or nanotechnology.

The term "this compound" appears in various contexts, such as a brand for a water treatment product, a placeholder in chemical reaction diagrams, and a name for a tin alloy. However, none of these references point to a distinct chemical compound with a defined structure and properties that would be the subject of scientific literature in the manner outlined in the query.

To provide a scientifically accurate and informative article, a specific and recognized chemical name or identifier (such as a CAS number or IUPAC name) is required. Without this information, generating content would lead to speculation and inaccuracies.

Therefore, the requested article on the applications of "this compound" in advanced materials science and engineering cannot be created.

Applications of Noname in Advanced Materials Science and Engineering

NoName in Nanotechnology and Nanomaterials

This compound-Functionalized Nanoparticles and Nanocomposites

This compound plays a multifaceted role in the synthesis of colloidal nanoparticles, including metal oxides, metal chalcogenides, and metallic nanoparticles. rsc.org It serves as a stabilizing agent that prevents aggregation and controls crystal growth during synthesis, leading to monodisperse nanoparticles with tailored characteristics. acs.orgrsc.org The primary amine group of this compound coordinates with metal ions on the nanoparticle surface, forming a protective layer that ensures colloidal stability in organic solvents. acs.orgresearchgate.net

In many synthetic protocols, this compound is used in conjunction with other ligands, such as oleic acid, to achieve finer control over nanoparticle morphology. rsc.org This combination can influence reaction kinetics and selectively bind to specific crystal facets, enabling the synthesis of anisotropic nanostructures like nanorods and nanocubes. rsc.orgresearchgate.net Furthermore, this compound can also act as a reducing agent, particularly in the synthesis of metallic nanoparticles, by facilitating the reduction of metal precursors. acs.orgresearchgate.netmdpi.com

The functionalization of nanoparticles with this compound is critical for their incorporation into nanocomposites. For instance, this compound-capped cobalt ferrite (CoFe₂O₄) and iron cobalt oxide (FeCoyFe₂₋yO₄) nanoparticles have been prepared, demonstrating how the concentration of this compound can be used to control particle size and magnetic properties. researchgate.netmdpi.com These magnetic nanocomposites are promising materials for applications in data storage and biomedical technologies. researchgate.net

Table 1: Influence of this compound on Nanoparticle Synthesis
Nanoparticle SystemRole of this compoundResulting Properties & Applications
Metal Oxides (e.g., CoFe₂O₄)Capping agent, size controlTunable magnetic properties for data storage. researchgate.netmdpi.com
Metal Chalcogenides (e.g., CdSe)Stabilizer, solventHigh-quality quantum dots for displays and lighting. nih.gov
Metals (e.g., Au, Pt)Reducing agent, stabilizerCatalytic and sensing applications. acs.orgmdpi.com
Bimetallic StructuresShape control, stabilizerEnhanced catalytic activity. rsc.org

Role of this compound in Quantum Dot Development

In the field of quantum dot (QD) development, this compound is a widely used surface ligand, particularly in the hot-injection synthesis of colloidal QDs like Cadmium Selenide (CdSe) and Lead Sulfide (PbS). nih.govmdpi.com During synthesis, this compound acts as a high-boiling point solvent and a capping agent that stabilizes the growing nanocrystals. mdpi.comwikipedia.org It binds to the QD surface, passivating surface defects and preventing aggregation, which is crucial for achieving high photoluminescence quantum yields (PLQY). mdpi.comacs.org

The concentration and presence of this compound can significantly influence the size, shape, and optical properties of the resulting QDs. nih.gov For example, in the synthesis of ZnO/Zn₀.₅Cd₀.₅Se alloy QDs, increasing the this compound content led to a significant increase in the average particle size from 4 to 9 nm. dntb.gov.ua This size increase resulted in a red-shift of the absorption and emission wavelengths, demonstrating how this compound can be used to tune the optical properties of QDs. nih.gov

Furthermore, this compound can form complexes with metal precursors, which then act as secondary precursors that decompose in a controlled manner to form the nanocrystals. acs.orgresearchgate.net This controlled decomposition is key to separating the nucleation and growth phases of QD synthesis, which allows for the production of highly monodisperse QDs. The quality of the this compound reagent, including the presence of impurities like its trans isomer, can impact the synthesis, making purification an important step for reproducible results. acs.org

Table 2: Effect of this compound Concentration on ZnO/Zn₀.₅Cd₀.₅Se Quantum Dot Properties
This compound Content (mL)Average Particle Size (nm)Absorption Peak (nm)Emission Peak (nm)
44635651
6-654676
109--

Data extracted from a study on ZnO/Zn₀.₅Cd₀.₅Se alloy QDs. nih.govdntb.gov.ua

This compound in Sensor Technology and Molecular Sensing

The functionalization of materials with this compound has been shown to enhance their performance in sensor applications. The long alkyl chain and the amine group of this compound can alter the surface properties of sensing materials, improving their selectivity and sensitivity towards specific analytes.

A notable example is the use of this compound-functionalized graphene oxide (GO) in a flexible gas sensor for the detection of ammonia (NH₃). acs.org In this application, GO was functionalized with this compound and incorporated into an organic field-effect transistor (OFET). The resulting sensor demonstrated excellent selectivity for NH₃ with a high sensitivity of 67% ppm⁻¹ and a very low theoretical limit of detection of 9.19 ppb, making it suitable for applications like monitoring exhaled breath. acs.org

This compound is also employed in the fabrication of substrates for Surface-Enhanced Raman Scattering (SERS), a powerful technique for detecting trace amounts of molecules. mdpi.com Self-assembled films of this compound-stabilized gold nanoparticles can be used as SERS substrates. mdpi.com The this compound capping layer helps to create highly ordered nanoparticle arrays, which are essential for generating the "hot spots" that produce strong and reproducible SERS signals. mdpi.com

This compound in Energy Conversion and Storage Devices

This compound is utilized in the fabrication of components for energy conversion and storage technologies, such as organic photovoltaics and batteries. Its role is often as a surface-modifying agent or a component in the synthesis of active materials.

In the realm of organic photovoltaics (OPVs), this compound has been used as a capping ligand for nanocrystals that serve as the light-absorbing layer. For instance, thin-film photovoltaic devices have been fabricated using Copper Indium Selenide (CuInSe₂) nanocrystals capped with this compound. acs.org These devices, which can be processed from solution-based inks without requiring high-temperature treatments, have shown power conversion efficiencies comparable to those using other ligand systems. acs.org

While direct application of this compound in battery components is less common, its role in nanoparticle synthesis is relevant to the development of next-generation battery electrode materials. aip.orgnih.gov Many advanced battery cathodes and anodes are based on nanostructured materials to improve energy density, power density, and cycling stability. aip.organl.gov The ability of this compound to control the size, shape, and surface properties of nanoparticles, such as nickel-manganese-cobalt (NMC) oxides or silicon, is critical for optimizing their electrochemical performance. rsc.organl.gov By ensuring the formation of uniform, stable nanoparticles, this compound contributes indirectly to the advancement of energy storage devices. aip.org

Noname As a Catalyst and Ligand in Chemical Transformations

Development of NoName-Based Homogeneous Catalysts

The investigation into this compound as a homogeneous catalyst has focused on understanding how its molecular structure influences catalytic activity and selectivity in solution-phase reactions. Initial studies explored the intrinsic catalytic ability of this compound itself or simple complexes formed with common metal ions. Subsequent research has involved synthesizing modified or functionalized this compound derivatives to fine-tune their electronic and steric properties, aiming to enhance reactivity, improve substrate scope, and achieve higher catalytic turnover frequencies (TOFs) and turnover numbers (TONs).

Key areas of development include the synthesis of stable this compound-metal complexes where this compound acts as a primary ligand or co-ligand. The nature of the metal center (e.g., transition metals, main group elements) and the stoichiometry of the this compound-metal interaction have been systematically varied to identify optimal catalytic systems for specific transformations, such as coupling reactions, hydrogenation, oxidation, and cycloadditions.

Research findings in this area would typically involve:

Synthesis and characterization data for this compound-metal complexes (e.g., spectroscopic data, crystallographic data).

Kinetic studies to determine reaction orders, rate constants, and activation energies.

Optimization of reaction conditions (temperature, pressure, solvent, catalyst loading, reactant concentrations) to maximize yield and selectivity.

Evaluation of catalyst stability and recyclability in homogeneous systems, although homogeneous catalysts are often challenging to recover and reuse efficiently.

A hypothetical data table summarizing the performance of different this compound-metal complexes in a specific reaction might look like this:

Catalyst System (Metal)This compound:Metal RatioReaction Time (h)Temperature (°C)Product Yield (%)TOF (h⁻¹)TON
[Metal A]-NoName1:1XYZ₁TOF₁TON₁
[Metal B]-NoName2:1X'Y'Z₂TOF₂TON₂
[Metal C]-NoName derivative1:1X''Y''Z₃TOF₃TON₃

(Note: The data in this table is illustrative and not based on real experimental results for "this compound".)

Detailed research findings would delve into the correlation between the electronic and steric parameters of the this compound ligand/catalyst and the observed catalytic performance, often supported by computational studies.

Heterogeneous Catalysis Using this compound-Derived Materials

To address the limitations associated with the separation and recycling of homogeneous catalysts, research has explored the immobilization of this compound or the creation of heterogeneous catalytic materials derived from this compound. This involves anchoring this compound onto solid supports or incorporating it into solid matrices. Strategies for developing this compound-based heterogeneous catalysts include:

Grafting/Immobilization: Covalently attaching this compound or a this compound-metal complex onto the surface of inert supports such as silica, alumina, polymers, or metal-organic frameworks (MOFs).

Encapsulation: Trapping this compound within porous materials or encapsulating this compound-metal nanoparticles within protective shells.

Incorporation into Bulk Materials: Synthesizing extended solid structures where this compound is an integral part of the framework, such as in certain types of coordination polymers or covalent organic frameworks (COFs) if the structure of this compound allows.

The advantage of heterogeneous this compound catalysts lies in their ease of separation from the reaction mixture by simple filtration or centrifugation, facilitating catalyst recovery and reuse, which is crucial for industrial applications and sustainability.

Research in this area would typically involve:

Synthesis and characterization of the heterogeneous catalytic materials (e.g., surface area analysis, pore size distribution, solid-state NMR, XPS, electron microscopy).

Studies on the leaching of the active this compound species from the support under reaction conditions.

Evaluation of catalytic activity, selectivity, and stability in various reactions.

Investigation of catalyst deactivation mechanisms.

Assessment of catalyst recyclability over multiple reaction cycles.

Detailed research findings would compare the performance of the heterogeneous this compound catalyst to its homogeneous counterpart, analyze the impact of the support material on catalytic properties, and explore the long-term stability and robustness of the heterogeneous system.

Role of this compound as a Chiral Ligand in Asymmetric Catalysis

The inherent or synthetically introduced chirality in the structure of this compound makes it a promising candidate for use as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a critical field focused on synthesizing enantiomerically enriched compounds, which are particularly important in the pharmaceutical, agrochemical, and fine chemical industries.

When coordinated to a metal center, a chiral this compound ligand can create a chiral environment around the active site. This chiral pocket influences the approach of prochiral substrates, leading to the preferential formation of one enantiomer over the other. The design of chiral this compound ligands involves modifying the this compound structure to introduce or enhance chirality and to optimize the steric and electronic interactions with the metal center and the substrate.

Research in this area would typically focus on:

Synthesis of chiral this compound enantiomers or derivatives.

Formation of chiral this compound-metal complexes.

Application of these complexes as catalysts in asymmetric reactions (e.g., asymmetric hydrogenation, asymmetric oxidation, asymmetric carbon-carbon bond formation).

Determination of enantiomeric excess (ee) or diastereomeric ratio (dr) of the products using techniques like chiral HPLC or GC.

Optimization of reaction conditions to maximize yield and enantioselectivity.

Studies on the relationship between the ligand structure and the observed stereoselectivity.

A hypothetical table showing the performance of a chiral this compound-metal catalyst in an asymmetric reaction might include:

Chiral this compound Ligand VariantMetalSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reaction Conditions
(R)-NoName Derivative 1[Metal D]Substrate AY₁ee₁Conditions 1
(S)-NoName Derivative 1[Metal D]Substrate AY₂ee₂Conditions 1
(R)-NoName Derivative 2[Metal E]Substrate BY₃ee₃Conditions 2

(Note: The data in this table is illustrative and not based on real experimental results for "this compound".)

Detailed research findings would discuss the specific interactions between the chiral this compound ligand, the metal center, and the substrate that dictate the stereochemical outcome of the reaction, often supported by transition state modeling.

Mechanistic Aspects of this compound-Catalyzed Reactions

Understanding the reaction mechanism is crucial for rational catalyst design and optimization. Studies on the mechanistic aspects of this compound-catalyzed reactions aim to elucidate the elementary steps involved in the catalytic cycle, the role of this compound at each step, and the nature of the active catalytic species.

Techniques employed in mechanistic investigations would typically include:

Kinetic studies: Determining rate laws and identifying intermediates.

Spectroscopic methods: Using techniques like NMR, IR, UV-Vis, and EPR spectroscopy to identify and characterize transient intermediates and the resting state of the catalyst.

Electrochemical studies: Investigating the redox properties of this compound and its complexes.

Isotopic labeling studies: Tracing the fate of atoms during the reaction to gain insights into bond-breaking and bond-forming events.

Computational chemistry: Performing density functional theory (DFT) calculations to model reaction pathways, transition states, and energy profiles, providing insights into the energetics and feasibility of proposed mechanisms.

Research findings in this area would detail the proposed catalytic cycle, identifying intermediates such as substrate-bound complexes, oxidative addition products, reductive elimination products, and other key species. The role of this compound as a ligand in stabilizing reactive intermediates, influencing bond activation, or facilitating electron transfer would be discussed.

A hypothetical schematic of a proposed catalytic cycle for a this compound-catalyzed reaction would illustrate the sequence of steps, showing how this compound interacts with the metal center and reactants to regenerate the active catalyst and form products. Detailed research findings would provide experimental evidence supporting each proposed step and computational data validating the energetic favorability of the pathway. Understanding the mechanism allows for targeted modifications of the this compound structure or reaction conditions to improve catalytic efficiency and selectivity.

Compound Names and Hypothetical PubChem CIDs

Future Perspectives and Emerging Research Directions for Noname

Unexplored Reactivity Modes and Synthetic Opportunities for NoName

Understanding and predicting chemical reactivity is fundamental to unlocking the potential of any compound rwth-aachen.de. For "this compound," future research could delve into unexplored reactivity modes beyond its initially characterized transformations. This might involve investigating its behavior under extreme conditions, exploring catalytic activation pathways, or studying its interactions with a wider range of coreactants. Novel synthetic methods are continuously being developed in chemistry, including the use of visible light and photocatalysts, or metal-free approaches rowan.edurub.denih.gov. Applying such innovative methodologies could reveal new ways to functionalize or transform "this compound," leading to the discovery of novel derivatives with potentially desirable properties.

Potential areas of investigation for "this compound"'s reactivity could include:

Catalytic Transformations: Exploring homogeneous or heterogeneous catalysis to enable more efficient or selective reactions. Catalysis is vital for accelerating chemical reactions and enabling sustainable processes openaccessjournals.com.

Photochemistry/Electrochemistry: Investigating reactivity induced by light or electrical potential, which can offer alternative and sometimes more environmentally friendly synthetic routes nih.gov.

Reactions with Biomolecules: Studying potential interactions with biological systems at a fundamental chemical level, without discussing biological effects or dosage.

Solid-State Reactivity: Examining transformations that occur when "this compound" is in a solid form, which can differ significantly from solution-phase chemistry.

These explorations could uncover new synthetic opportunities, allowing for the creation of complex molecular architectures incorporating the "this compound" framework. The development of novel synthetic methods, including those that avoid expensive or toxic metals, is a key area of research rub.de.

Integration of this compound with Emerging Technologies (e.g., advanced robotics in synthesis)

The field of chemical synthesis is increasingly benefiting from the integration of advanced technologies, particularly automation and artificial intelligence (AI). Mobile robots driven by AI are already capable of performing exploratory chemistry tasks, including synthesis, analysis, and decision-making, at speeds significantly faster than traditional human-led approaches liverpool.ac.ukelectronicspecifier.comthechemicalengineer.comanalytica-world.com.

The integration of "this compound" research with such emerging technologies could revolutionize its study and production:

Automated Synthesis Platforms: Utilizing robotic systems for high-throughput experimentation to rapidly explore reaction conditions, catalysts, and coreactants for "this compound" transformations. This can accelerate discovery and optimization ucla.edu.

AI-Driven Reaction Prediction: Employing machine learning algorithms trained on large datasets to predict the outcomes of reactions involving "this compound," guiding experimental design and reducing wasted resources ucla.educovasyn.com.

Automated Characterization: Linking synthetic platforms directly to analytical instruments (e.g., spectroscopy, chromatography) for real-time monitoring and automated analysis of "this compound" reactions and products.

Data Science and Informatics: Applying computational tools to manage, analyze, and interpret the vast amounts of data generated from automated experiments, identifying trends and insights that might not be apparent through manual methods ucla.edu.

This integration can lead to significantly accelerated research cycles, enabling faster discovery of new reactions, optimization of synthetic routes, and exploration of the chemical space around "this compound."

Role of this compound in Sustainable Chemical Technologies and Circular Economy Concepts

Future research on "this compound" could explore its potential role within sustainable chemical technologies and circular economy concepts:

Use of Renewable Feedstocks: Investigating if "this compound" can be synthesized from renewable resources or waste streams, aligning with the circular economy's emphasis on sustainable sourcing tarosdiscovery.commdpi.com.

Design for Degradation or Recycling: Exploring the inherent properties of "this compound" or designing its derivatives to be easily degradable or recyclable at the end of their lifecycle, minimizing waste changechemistry.orgmdpi.com.

Energy Efficiency in Synthesis: Developing synthetic routes to "this compound" that require less energy, potentially utilizing milder reaction conditions or alternative activation methods nih.govpsu.edu.

Reduced Hazardous Substance Use: Designing synthetic pathways that minimize or eliminate the use of hazardous solvents, reagents, or catalysts in the production of "this compound" psu.edu.

Potential in Sustainable Applications: Investigating if "this compound" or its derivatives could serve as components in sustainable technologies, such as materials for renewable energy storage, catalysts for environmental remediation, or biodegradable polymers rsc.orgopenaccessjournals.comacs.org.

Integrating green chemistry principles from the outset of "this compound" research is crucial for ensuring its future relevance in a world moving towards greater sustainability.

Persistent Challenges and Promising Avenues in this compound Research

Despite the exciting future perspectives, research into a hypothetical compound like "this compound" would likely face several persistent challenges, mirroring those in broader chemical research covasyn.commoravek.comnih.gov.

Potential challenges include:

Complexity of Reactivity: Fully understanding and controlling the reactivity of "this compound," especially in complex reaction networks or under novel conditions. Predicting reaction outcomes, particularly with multiple reactive sites, remains challenging rwth-aachen.de.

Scalability of Synthesis: Transitioning from laboratory-scale synthesis to larger-scale production in an efficient and cost-effective manner. Many promising lab results face challenges when scaling up covasyn.com.

Characterization of Novel Species: Identifying and characterizing transient intermediates or unexpected byproducts formed during "this compound" reactions.

Predictive Modeling Accuracy: Improving computational models to accurately predict "this compound"'s properties and reactivity, reducing the need for extensive experimental trial and error covasyn.com.

Interdisciplinary Collaboration: Effectively integrating insights and techniques from different scientific disciplines (e.g., materials science, biology, engineering) to fully explore "this compound"'s potential rsc.orgnih.gov.

Despite these challenges, several promising avenues exist for advancing "this compound" research:

Advanced Spectroscopic Techniques: Utilizing cutting-edge analytical methods to gain deeper insights into the structure and dynamics of "this compound" and its reaction intermediates.

Computational Chemistry: Further developing and applying computational tools for in silico studies of "this compound," including quantum mechanical calculations and molecular dynamics simulations, to understand reactivity and predict properties.

Flow Chemistry: Implementing continuous flow processes for "this compound" synthesis to improve reaction control, safety, and scalability.

Biocatalysis: Exploring the use of enzymes or microorganisms to catalyze specific transformations of "this compound," potentially offering highly selective and environmentally friendly routes.

Addressing these challenges through innovative approaches and leveraging promising new techniques will be key to unlocking the full potential of "this compound" in future chemical research.

Q & A

Basic Research Questions

Q. How to formulate a precise research question for investigating the chemical properties of NoName?

  • Methodological Answer : Begin by narrowing the scope to a specific property (e.g., solubility, reactivity) and align with gaps in existing literature. Ensure the question is testable via measurable variables (e.g., "How does temperature influence this compound's crystalline structure?"). Avoid vague terms and validate the question through pilot studies or theoretical modeling .

Q. What are the key considerations in selecting a research design for studying this compound's reactivity under varying conditions?

  • Methodological Answer : Choose between experimental, correlational, or mixed-methods designs based on the research goal. For example:

  • Experimental designs: Manipulate independent variables (e.g., pressure, pH) to observe effects on this compound’s reactivity.
  • Correlational designs: Analyze relationships between variables without manipulation (e.g., linking this compound’s stability to ambient humidity).
    Ensure internal validity by controlling confounding factors (e.g., purity of samples) .

Q. How to ensure methodological validity when conducting spectroscopic analysis of this compound?

  • Methodological Answer :

  • Calibrate instruments using standardized reference materials.
  • Replicate measurements across multiple trials to assess consistency.
  • Include control samples (e.g., inert compounds) to isolate this compound-specific signals.
    Document all parameters (e.g., wavelength ranges, sample preparation) to enable cross-study comparisons .

Advanced Research Questions

Q. How to systematically address contradictions in experimental data related to this compound's thermal stability across studies?

  • Methodological Answer : Conduct a meta-analysis to identify methodological discrepancies (e.g., heating rates, sample purity thresholds). Replicate experiments under standardized conditions and perform sensitivity analyses to quantify the impact of variables. A comparative table (example below) can highlight key differences:

StudyHeating Rate (°C/min)Purity (%)Observed Decomposition Temp (°C)
A599.5320
B1098.0290

This structured approach isolates variables causing divergence .

Q. What strategies are effective in integrating mixed-methods approaches to explore this compound's catalytic mechanisms?

  • Methodological Answer : Combine quantitative data (e.g., reaction kinetics) with qualitative insights (e.g., electron microscopy images of surface morphology). Use embedded designs:

  • Primary method: Quantitative analysis of catalytic efficiency.
  • Secondary method: Qualitative interviews with experts to interpret anomalies.
    Triangulate findings to build a comprehensive mechanistic model .

Q. How to design a multi-phase experimental study to evaluate this compound's interactions with biological systems?

  • Methodological Answer :

  • Phase 1 (In vitro) : Test this compound’s cytotoxicity using cell cultures, varying concentrations and exposure times.
  • Phase 2 (In vivo) : Administer this compound to model organisms, monitoring physiological responses (e.g., metabolic changes).
  • Phase 3 (Computational) : Use molecular docking simulations to predict binding affinities with biological targets.
    Control confounding variables (e.g., diet, genetic background) through randomized block designs .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., XRD and NMR for structural confirmation) .
  • Theoretical Frameworks : Link experiments to established theories (e.g., density functional theory for molecular interactions) to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.